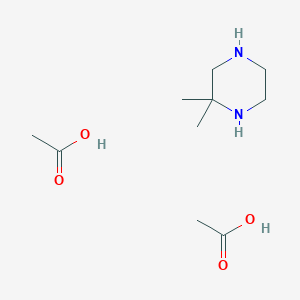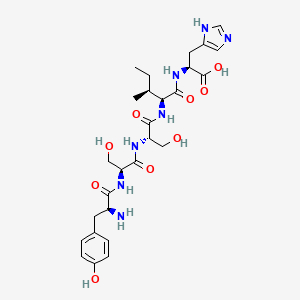![molecular formula C14H8BrCl B14219106 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene CAS No. 832744-20-4](/img/structure/B14219106.png)
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-chlorophenyl ethynyl group is attached to the second carbon
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with bromobenzene and 4-chlorophenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, typically potassium carbonate, and a palladium catalyst like Pd(PPh3)4.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethynyl group to an ethyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules. For example, it can undergo Sonogashira coupling to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in organic synthesis.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound in toxicology studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function.
Pathways Involved: The compound may influence pathways related to oxidative stress, signal transduction, or gene expression, depending on its specific interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene: This compound has the bromine atom at the fourth position instead of the second, leading to different reactivity and applications.
1-Bromo-2-[(4-bromophenyl)ethynyl]benzene:
1-Bromo-2-[(4-methylphenyl)ethynyl]benzene: The substitution of a chlorine atom with a methyl group changes the compound’s hydrophobicity and reactivity.
Eigenschaften
CAS-Nummer |
832744-20-4 |
|---|---|
Molekularformel |
C14H8BrCl |
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
1-bromo-2-[2-(4-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(16)10-7-11/h1-4,6-7,9-10H |
InChI-Schlüssel |
OSKVIIXNRQIMNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


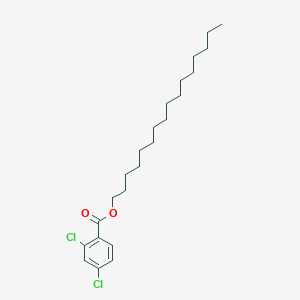
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
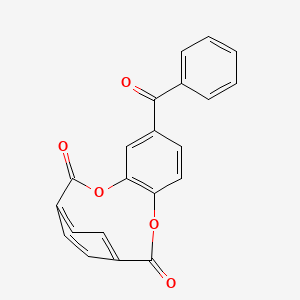
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
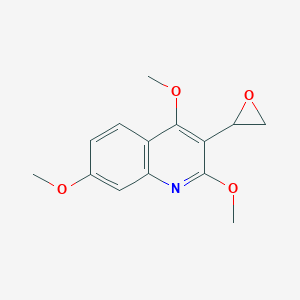
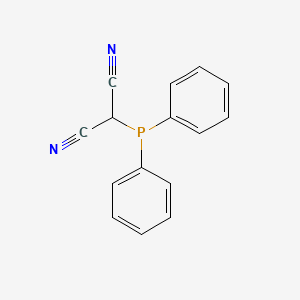
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
